2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine is a chemical compound that belongs to the class of pyrazoles, characterized by its five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. This specific compound features a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with an ethanamine side chain at the 5-position. Its unique structure imparts distinctive chemical properties, making it valuable in various scientific research applications, particularly in medicinal chemistry and organic synthesis.
The compound is classified under pyrazoles, which are known for their diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine typically involves reactions between hydrazines and carbonyl compounds to form the pyrazole ring followed by further modifications to introduce the ethanamine side chain.
The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine generally follows these steps:
The molecular formula for 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine is C6H9BrN3, with a molecular weight of approximately 202.06 g/mol. The structure includes:
The InChI code for this compound is InChI=1S/C6H9BrN3/c1-8-4-5(7)6(9-8)10-2/h4,9H,1-3H2,(H,10,11).
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine can participate in several types of chemical reactions:
From these reactions, various products can be formed based on the nature of the nucleophile or oxidizing/reducing agents used.
The mechanism of action for 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator depending on its structural features. For instance, it has been noted to exhibit anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways.
Some notable physical and chemical properties include:
This compound's unique structure contributes to its reactivity and potential applications in various fields.
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine has several applications in scientific research:
The construction of the pyrazole-ethanamine core relies predominantly on cyclocondensation strategies between 1,3-dielectrophilic systems and hydrazine derivatives. A foundational approach involves reacting β-keto esters or 1,3-diketones with N-methylhydrazine to yield 1-methyl-1H-pyrazoles. For example, ethyl acetoacetate undergoes cyclocondensation with methylhydrazine to form 1-methyl-3-methylcarboxylate pyrazole, a precursor for subsequent functionalization. The ethanamine side chain is typically introduced via two strategies:
Regioselectivity in pyrazole ring formation is governed by steric and electronic factors. N-Methylation prior to cyclization often enhances C-4 bromination efficiency due to reduced electron density at nitrogen, facilitating subsequent electrophilic substitution [2] [8].
Table 1: Key Intermediates in Pyrazole-Ethanamine Synthesis
Intermediate | Role | Typical Yield (%) | Regioselectivity Control |
---|---|---|---|
Ethyl 1-methyl-1H-pyrazole-5-carboxylate | Carboxylate reduction precursor | 75-85 | Solvent polarity (DMF vs. ethanol) |
4-Bromo-1-methyl-5-vinylpyrazole | Michael acceptor for amine chain | 60-75 | Base catalyst (DBU > K₂CO₃) |
5-(2-Azidoethyl)-4-bromo-1-methylpyrazole | Staudinger reduction substrate | 80-90 | Temperature (<0°C prevents azide decomposition) |
Electrophilic bromination at the pyrazole C-4 position is critical due to its electron-rich nature. The N1-methyl group enhances bromination kinetics by mitigating lone pair donation to the ring, thereby increasing electrophile susceptibility. Key methodologies include:
Bromination efficiency is solvent-dependent: polar aprotic solvents (DMF, acetonitrile) accelerate reaction rates but risk N-alkylation, while chlorinated solvents (CHCl₃, DCE) preserve ring integrity [5] [8].
Table 2: Bromination Methods for 1-Methylpyrazoles
Reagent System | Conditions | C-4 Selectivity (%) | Key Limitations |
---|---|---|---|
Br₂ / AcOH | 0-5°C, 2 h | 80-85 | Di/tribromination (≥15% overhalogenation) |
NBS / CHCl₃ | 50°C, 12 h | ≥95 | Solvent toxicity; requires reflux |
TMPMgCl·LiCl / Br₂ | −78°C to RT, 1 h | >98 | Moisture sensitivity; high reagent cost |
Recent advances focus on catalytic methods to streamline N-methylation and amine tethering, enhancing atom economy and functional group tolerance:
Deuterated methanol (CD₃OD) extends this strategy to synthesize isotopically labeled analogs. Pt/C-catalyzed reactions at 130°C incorporate >95% deuterium at the methylamino group, valuable for metabolic studies [10].
Table 3: Clinically Approved Drugs Containing Pyrazole-Ethanamine Motifs
Drug Name | Target Kinase | Indication | Role of Pyrazole-Ethanamine |
---|---|---|---|
Erdafitinib | FGFR | Bladder cancer | ATP-competitive hinge binding |
Encorafenib | B-RAF | Melanoma | Allosteric inhibition of V600E mutant |
Crizotinib | ALK/ROS1 | NSCLC | Chelates active-site Mg²⁺ ions |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7